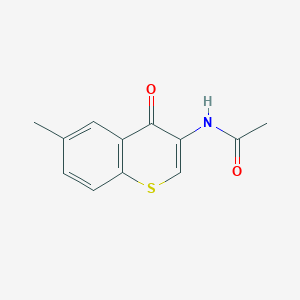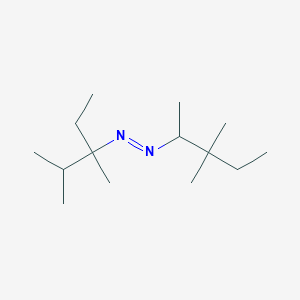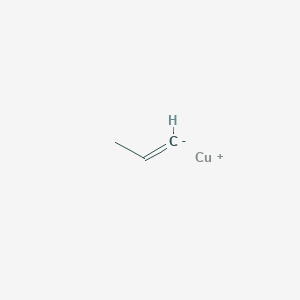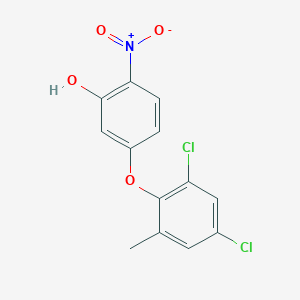
N-(6-Methyl-4-oxo-4H-1-benzothiopyran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetylamino-6-methyl-thiochromen-4-one is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromones, which are analogs of chromones where the oxygen atom is replaced by a sulfur atom. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylamino-6-methyl-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid. Another method includes the cyclization of acrylates obtained from thiophenols and propiolates . These reactions are carried out under controlled conditions to ensure the formation of the desired thiochromone structure.
Industrial Production Methods
Industrial production of 3-acetylamino-6-methyl-thiochromen-4-one may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-acetylamino-6-methyl-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiochroman-4-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiochromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiochromones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-acetylamino-6-methyl-thiochromen-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-acetylamino-6-methyl-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiochromone ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiochromone: The parent compound with a similar structure but without the acetylamino and methyl groups.
Thioflavone: Another sulfur-containing heterocyclic compound with different substituents.
Chromone: The oxygen analog of thiochromone, which has different chemical and biological properties.
Uniqueness
3-acetylamino-6-methyl-thiochromen-4-one is unique due to the presence of the acetylamino and methyl groups, which enhance its reactivity and biological activity compared to other thiochromones and chromones. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61423-76-5 |
|---|---|
Formule moléculaire |
C12H11NO2S |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
N-(6-methyl-4-oxothiochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-11-9(5-7)12(15)10(6-16-11)13-8(2)14/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
ONFWKKINCISXRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC=C(C2=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)

![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)


![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)


![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)

